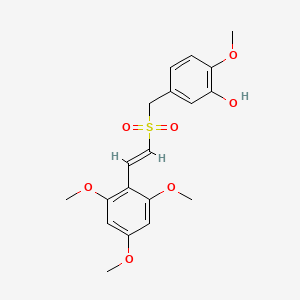
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
Overview
Description
Matrix metalloproteinase 13 inhibitors are compounds designed to inhibit the activity of matrix metalloproteinase 13, an enzyme that plays a crucial role in the degradation of extracellular matrix components, particularly collagen. Matrix metalloproteinase 13 is significantly overexpressed in conditions such as osteoarthritis, making it a key therapeutic target for the treatment of such diseases .
Scientific Research Applications
Matrix metalloproteinase 13 inhibitors have a wide range of scientific research applications. In the field of medicine, they are primarily investigated for their potential to treat osteoarthritis by preventing the degradation of articular cartilage . Additionally, these inhibitors are explored for their role in treating other conditions involving excessive collagen breakdown, such as certain cancers and cardiovascular diseases .
In biology, matrix metalloproteinase 13 inhibitors are used to study the regulatory mechanisms of extracellular matrix degradation and the role of matrix metalloproteinase 13 in various physiological and pathological processes . In chemistry, these inhibitors serve as valuable tools for understanding enzyme-inhibitor interactions and developing new therapeutic agents .
Mechanism of Action
Matrix metalloproteinase 13 inhibitors exert their effects by binding to the active site of matrix metalloproteinase 13, thereby preventing the enzyme from cleaving collagen and other extracellular matrix components . The inhibitors typically interact with the zinc ion present in the active site of the enzyme, blocking its catalytic activity . This inhibition helps to maintain the integrity of the extracellular matrix and prevent tissue degradation .
Biochemical Analysis
Biochemical Properties
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a potent and selective inhibitor of MMP-13, with an IC50 value of 8 nM . This compound interacts specifically with the unique pockets of MMP-13, rather than the catalytic zinc, which confers its selectivity over other matrix metalloproteinases . By binding to these unique pockets, this compound effectively inhibits the enzymatic activity of MMP-13, preventing the degradation of collagen and other extracellular matrix components.
Cellular Effects
This compound has been shown to influence various cellular processes. It significantly reduces paclitaxel-induced neurotoxicity and exhibits anticancer activity . The compound also affects cell signaling pathways involved in endochondral ossification, where it blocks osterix-dependent calcification of matrices in limb bud cells . Additionally, this compound impacts gene expression related to extracellular matrix production and degradation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific pockets within the MMP-13 enzyme. This binding inhibits the enzyme’s activity by preventing the degradation of extracellular matrix components . Unlike other MMP inhibitors that target the catalytic zinc, this compound’s selectivity is due to its interaction with unique structural features of MMP-13 . This selective inhibition reduces the risk of off-target effects and enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound is stable under standard storage conditions, with short-term storage at -20°C and long-term storage at -80°C . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments. Additionally, the compound’s effects on cellular function, such as reducing neurotoxicity and exhibiting anticancer activity, have been consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits MMP-13 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold for safe and effective use. The compound’s ability to reduce paclitaxel-induced neurotoxicity and exhibit anticancer activity has been demonstrated in various dosage studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibition of MMP-13. The compound interacts with enzymes and cofactors involved in extracellular matrix production and degradation . Its selective inhibition of MMP-13 affects metabolic flux and metabolite levels associated with tissue remodeling and cancer progression
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier and its permeability in Caco-2 cells indicate its potential for effective distribution in various tissues . Additionally, the compound’s solubility in DMSO facilitates its use in experimental settings .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its selective inhibition of MMP-13 and its effects on cellular processes such as extracellular matrix degradation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Matrix metalloproteinase 13 inhibitors can be synthesized through various chemical routes. One common approach involves the use of structure-based virtual screening to identify potential inhibitors, followed by chemical optimization to enhance their activity and selectivity . For instance, N-acyl hydrazones have been identified as non-zinc-binding matrix metalloproteinase 13 inhibitors through this method .
Industrial Production Methods: Industrial production of matrix metalloproteinase 13 inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the formation of key intermediates, purification, and final product formulation .
Chemical Reactions Analysis
Types of Reactions: Matrix metalloproteinase 13 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of matrix metalloproteinase 13 inhibitors include thionyl chloride, diisopropylethylamine, and acetonitrile. Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions are typically derivatives of the initial inhibitor compounds, with modifications that enhance their binding affinity and selectivity for matrix metalloproteinase 13 .
Comparison with Similar Compounds
Matrix metalloproteinase 13 inhibitors are unique in their high selectivity for matrix metalloproteinase 13 compared to other matrix metalloproteinases. This selectivity is achieved through specific interactions with unique residues in the enzyme’s active site . Similar compounds include inhibitors of other matrix metalloproteinases, such as matrix metalloproteinase 1, matrix metalloproteinase 2, and matrix metalloproteinase 9 . matrix metalloproteinase 13 inhibitors are distinct in their ability to specifically target the collagenase activity of matrix metalloproteinase 13, making them particularly effective for conditions involving collagen degradation .
properties
IUPAC Name |
4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRREJCFXFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



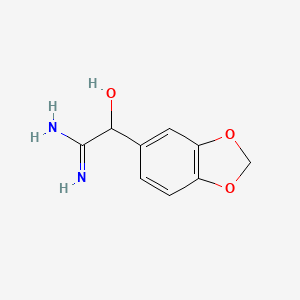

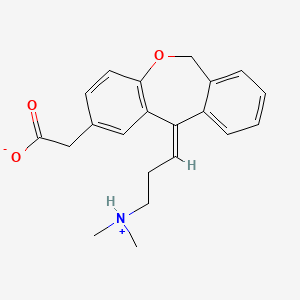
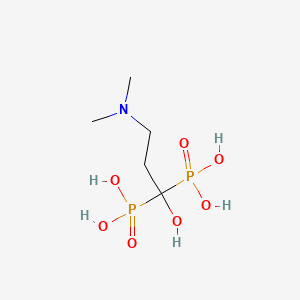
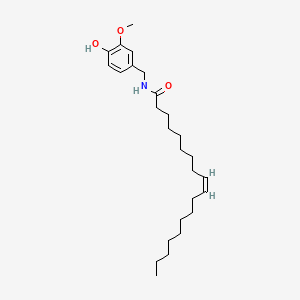
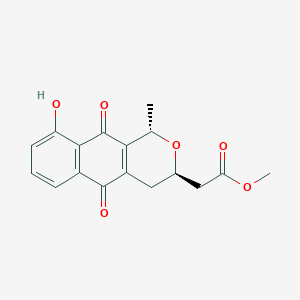




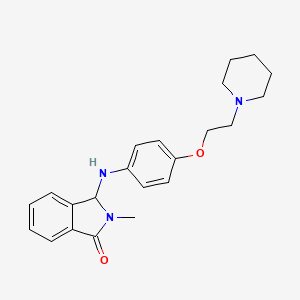
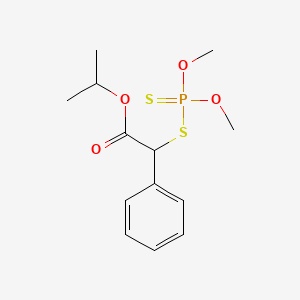
![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)
